molecular formula C9H7BrN2O2S B187742 (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 5450-30-6

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No. B187742
CAS RN: 5450-30-6
M. Wt: 287.14 g/mol
InChI Key: YZUCCCLXSHUOBJ-UHFFFAOYSA-N
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Description

The compound (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical with the molecular formula C10H9BrN2O2S . It has a molecular weight of 301.16 . The compound is used for proteomics research .


Molecular Structure Analysis

The SMILES string of the compound is C1=CC2=C (C=C1Br)NC (=N2)SCCC (=O)O . This represents the structure of the molecule in a linear format.

Scientific Research Applications

Pharmaceutical Research Antimicrobial Activity

Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been extensively studied for their antimicrobial properties, which include antibacterial, antifungal, antiviral, and antiparasitic effects .

Cancer Therapy

Some benzimidazole compounds have been identified as potential agents for cancer therapy due to their ability to modulate various biological pathways involved in cancer progression .

Material Science

In the field of material science, benzimidazole derivatives are utilized in chemosensing, crystal engineering, fluorescence applications, and corrosion science .

Dyes and Pigments

Benzimidazoles serve as important intermediates in the synthesis of dyes and pigments, contributing to the development of new colors and formulations for various applications .

Agriculture

The use of benzimidazole derivatives in agriculture includes their role as pesticides and growth regulators, helping to protect crops from pests and diseases .

Electronics and Technology

These compounds are also applied in electronics and technology, where they are used in the design of new materials with specific electronic properties .

7. Medicinal Chemistry: Anticancer and Antiviral Activities Benzimidazole derivatives play a crucial role in medicinal chemistry with activities ranging from anticancer to antiviral treatments .

Asymmetric Catalysis

They are employed as ligands in asymmetric catalysis, which is a key process in the production of enantiomerically pure pharmaceuticals .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUCCCLXSHUOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969693
Record name [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

CAS RN

5450-30-6
Record name MLS002638359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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